REACTION_SMILES
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[Br:5][CH2:6][c:7]1[cH:8][cH:9][c:10]([C:13]([C:14]([CH3:15])([CH3:16])[CH3:17])=[O:18])[cH:11][cH:12]1.[CH3:19][CH2:20][OH:21].[Na:1][C:2]#[N:3].[OH2:4]>>[C:2](#[N:3])[CH2:6][c:7]1[cH:8][cH:9][c:10]([C:13]([C:14]([CH3:15])([CH3:16])[CH3:17])=[O:18])[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)c1ccc(CBr)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(C)C(=O)c1ccc(CC#N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |